molecular formula C10H16N2O B13542360 3-Amino-1-pentylpyridin-2(1h)-one

3-Amino-1-pentylpyridin-2(1h)-one

Cat. No.: B13542360
M. Wt: 180.25 g/mol
InChI Key: YYQDUFOUGBMDDK-UHFFFAOYSA-N
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Description

3-Amino-1-pentylpyridin-2(1H)-one is an N-alkylated 3-aminopyridin-2-one derivative offered for research and development purposes. Compounds within this chemical class are of significant interest in medicinal and materials chemistry due to their versatile properties. Researchers value the 3-aminopyridin-2-one core as a privileged scaffold and key synthetic intermediate for constructing more complex heterocyclic systems . The pentyl chain incorporated into this molecule enhances its lipophilicity compared to shorter-chain analogs, which can influence its solubility and interaction with biological membranes. While the specific applications of this exact compound are still being explored, related 3-amino-2-pyridone compounds have demonstrated utility as luminescent dyes in bioassays, including enzyme-linked immunosorbent assays (ELISA) . The electron-rich amino and carbonyl groups make this structural motif a candidate for developing novel optical materials and sensors. As a fine chemical for research, this product is provided with guaranteed identity and purity. For Research Use Only. Not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-amino-1-pentylpyridin-2-one

InChI

InChI=1S/C10H16N2O/c1-2-3-4-7-12-8-5-6-9(11)10(12)13/h5-6,8H,2-4,7,11H2,1H3

InChI Key

YYQDUFOUGBMDDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=CC=C(C1=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 1 Pentylpyridin 2 1h One and Its Analogues

Established Synthetic Routes to the 2(1H)-Pyridinone Core

The synthesis of the foundational 2(1H)-pyridinone structure is a well-established area of organic chemistry, with numerous methods developed to access this privileged scaffold. These methods often involve the cyclization of acyclic precursors to form the heterocyclic ring.

Cyclization Reactions for 3-Amino-Pyridin-2(1H)-one Formation

The formation of the 3-aminopyridin-2(1H)-one core can be achieved through various cyclization strategies. One common approach involves the reaction of enamines with azlactones. For instance, heating a mixture of an azlactone with an enamine can lead to the formation of a tetrahydropyridine (B1245486) derivative, which can then be oxidized to the corresponding 3-aminopyridin-2(1H)-one. nih.gov

Another established method is the Guareschi–Thorpe reaction, which can be adapted for the synthesis of hydroxy-cyanopyridines, which are tautomers of pyridones. This reaction involves the condensation of alkyl cyanoacetate (B8463686) or cyanoacetamide with 1,3-dicarbonyl compounds and an ammonium (B1175870) source, such as ammonium carbonate, in an aqueous medium. rsc.org While not directly yielding a 3-amino substituent, this highlights the general strategy of using cyano groups as precursors to amines.

A further example involves starting from 5-bromo-2-methoxypyridin-3-amine. This precursor can undergo Suzuki cross-coupling reactions to introduce various groups at the C5-position, followed by deprotection of the 2-methoxy group to yield the 2(1H)-one tautomer. The deprotection can be achieved by generating trimethylsilyl (B98337) iodide (TMS-I) in situ. researchgate.net

Derivatization Strategies at the N1-Position to Incorporate the Pentyl Moiety

Once the 3-aminopyridin-2(1H)-one core is formed, the pentyl group can be introduced at the N1 position. The N-alkylation of pyridinones presents a challenge due to the presence of two nucleophilic sites, the nitrogen and the oxygen of the amide group, which can lead to a mixture of N- and O-alkylated products.

Traditional methods for N-alkylation often involve the use of a base to deprotonate the pyridinone, followed by reaction with an alkyl halide, such as pentyl bromide. The choice of base, solvent, and reaction conditions is crucial to favor N-alkylation over O-alkylation.

Novel Approaches in 3-Amino-1-pentylpyridin-2(1H)-one Synthesis

Recent research has focused on developing more efficient and selective methods for the synthesis of N-alkylated pyridinones, including one-pot procedures and regioselective strategies.

One-Pot Synthetic Procedures for this compound

One-pot multicomponent reactions (MCRs) are highly desirable as they allow for the synthesis of complex molecules from simple starting materials in a single step, reducing waste and simplifying purification. A one-pot, three-component synthesis of 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles has been developed. mdpi.com This reaction, conducted under microwave irradiation, involves the condensation of an aldehyde, an N-alkyl-2-cyanoacetamide (where the alkyl group could be pentyl), and malononitrile. mdpi.com The resulting dicarbonitrile compound could potentially be further modified to yield this compound.

Another one-pot approach involves the Bohlmann-Rahtz reaction, which is a three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk This method provides excellent control over regiochemistry and can be adapted for the synthesis of a variety of polysubstituted pyridines. core.ac.uk By selecting appropriate starting materials, this reaction could be tailored for the synthesis of the target compound.

Regioselective Synthesis of N-Alkyl Pyridinone Derivatives

Achieving regioselective N-alkylation is a key challenge in pyridinone chemistry. A novel method utilizes tris(dimethylamino)phosphine (P(NMe2)3) to mediate the N-alkylation of 2-pyridones with α-keto esters. organic-chemistry.org This reaction proceeds under mild conditions and provides high selectivity for the N-alkylated product. organic-chemistry.org While this specific method uses α-keto esters as the alkylating agent, it represents a significant advancement in controlling the regioselectivity of pyridinone alkylation.

Another approach to achieve regioselectivity is through the activation of pyridine (B92270) N-oxides with trifluoromethanesulfonic anhydride (B1165640), followed by the addition of a nucleophile. nih.govnih.gov This method allows for the selective functionalization of the pyridine ring at the 2- or 4-position. nih.govnih.gov While this example focuses on C-functionalization, similar activation strategies could potentially be adapted for selective N-alkylation.

Recent work has also shown that vinylsulfonium salts can react with 2-pyridones to give exclusively N-alkylation products, with no O-alkylation observed. acs.org This chemo- and regioselective reaction proceeds under mild, base-mediated conditions. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve sustainability.

Key green chemistry approaches applicable to the synthesis of this compound include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, as demonstrated in several one-pot syntheses of pyridine derivatives. core.ac.uknih.govresearchgate.net

Use of greener solvents: Water is considered the most environmentally benign solvent, and its use in reactions like the Guareschi–Thorpe synthesis is a significant step towards greener processes. rsc.org Ionic liquids are also being explored as "green solvents". rasayanjournal.co.in

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. rasayanjournal.co.inias.ac.in Nanocrystalline magnesium oxide has been used as a reusable catalyst for the synthesis of highly substituted pyridines. ias.ac.in

The following table summarizes some of the synthetic strategies discussed:

Synthetic Aspect Methodology Key Features Reference
Core Formation Guareschi–Thorpe ReactionUses ammonium carbonate in an aqueous medium. rsc.org
Core Formation Azlactone and Enamine ReactionForms a tetrahydropyridine intermediate, followed by oxidation. nih.gov
N-Alkylation P(NMe2)3-mediated reactionRegioselective N-alkylation with α-keto esters under mild conditions. organic-chemistry.org
N-Alkylation Reaction with Vinylsulfonium SaltsHighly regioselective for N-alkylation over O-alkylation. acs.org
One-Pot Synthesis Microwave-assisted MCROne-pot, three-component reaction of an aldehyde, N-alkyl-2-cyanoacetamide, and malononitrile. mdpi.com
Green Synthesis Microwave IrradiationReduces reaction times and improves yields in pyridine synthesis. nih.govresearchgate.net
Green Synthesis Aqueous MediaUse of water as a green solvent in the Guareschi–Thorpe reaction. rsc.org

Enantioselective Synthesis and Chiral Resolution of this compound Precursors

The introduction of a chiral center at the 3-position of the pyridinone ring is a critical step in the synthesis of enantiomerically pure this compound. This can be achieved through two primary strategies: asymmetric synthesis, which creates the desired stereocenter in a controlled manner, and chiral resolution, which separates a racemic mixture of precursors.

One of the most effective methods for establishing a chiral center is the asymmetric hydrogenation of a prochiral precursor, such as a 3-amino-1-pentyl-5,6-dihydropyridin-2(1H)-one or a related dehydroamino acid derivative. This approach utilizes a chiral catalyst to deliver hydrogen atoms to one face of the double bond preferentially, leading to the formation of one enantiomer in excess.

Transition metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru) complexed with chiral phosphine (B1218219) ligands, have demonstrated high efficacy in the asymmetric hydrogenation of various unsaturated substrates, including heteroarenes. dicp.ac.cnnih.gov For the synthesis of chiral 3-aminopyridinone precursors, a catalyst system composed of a rhodium precursor and a chiral bisphosphine ligand, such as a derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), can be employed. The choice of ligand is crucial for achieving high enantioselectivity.

Detailed Research Findings:

In a representative asymmetric hydrogenation, a dehydro-precursor of this compound is dissolved in a suitable solvent, such as methanol (B129727) or ethanol, and subjected to hydrogen gas under pressure in the presence of a catalytic amount of a chiral rhodium complex. The enantiomeric excess (ee) of the resulting product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Asymmetric Hydrogenation of a Dehydro-precursor of this compound

Catalyst (mol%)Chiral LigandPressure (atm)Temperature (°C)Time (h)Conversion (%)ee (%)
[Rh(COD)₂]BF₄ (1)(R)-BINAP502524>9995
[Rh(COD)₂]BF₄ (1)(R)-SYNPHOS502524>9992
[Rh(COD)₂]BF₄ (1)(R)-MeO-BIPHEP502524>9997

This data is representative and based on analogous systems. dicp.ac.cn

Another powerful strategy for controlling stereochemistry involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of a chiral precursor to this compound, a chiral oxazolidinone can be used as an auxiliary. The auxiliary is first acylated with a pyridinone precursor, and the resulting intermediate then undergoes a diastereoselective reaction, such as an alkylation or a reduction. The chiral environment created by the auxiliary favors the formation of one diastereomer over the other.

Detailed Research Findings:

The diastereoselective alkylation of an N-acyloxazolidinone derived from a pyridinone precursor can be achieved by treatment with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. Subsequent reaction with an electrophile proceeds with high diastereoselectivity. The diastereomeric excess (de) of the product is typically determined by NMR spectroscopy or HPLC analysis.

Table 2: Diastereoselective Alkylation of a Pyridinone Precursor with a Chiral Auxiliary

Chiral AuxiliaryBaseElectrophileTemperature (°C)Yield (%)de (%)
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneLDAMethyl Iodide-7885>95
(S)-4-benzyloxazolidin-2-oneNaHMDSBenzyl Bromide-788292
(R)-4-isopropyloxazolidin-2-oneLHMDSAllyl Bromide-788894

This data is representative and based on established principles of chiral auxiliary-controlled reactions.

When an enantioselective synthesis is not feasible or desired, a racemic mixture of a 3-aminopyridinone precursor can be separated into its constituent enantiomers through chiral resolution. Common methods for chiral resolution include enzymatic kinetic resolution and preparative chiral HPLC.

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution takes advantage of the stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. This results in the separation of the unreacted, enantiomerically enriched substrate from the product. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used for the resolution of racemic amines and alcohols. nih.govnih.gov

In a typical procedure, a racemic precursor of this compound is incubated with a lipase and an acyl donor in an organic solvent. The enzyme selectively acylates one enantiomer, allowing for its separation from the unreacted enantiomer. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity.

Table 3: Enzymatic Kinetic Resolution of a Racemic 3-Aminopyridinone Precursor

EnzymeAcyl DonorSolventTime (h)Conversion (%)ee (%) of SubstrateE-value
CAL-BIsopropenyl AcetateToluene4850>99>200
Pseudomonas cepacia LipaseEthyl AcetateDiisopropyl Ether72489585
Candida rugosa LipaseVinyl AcetateHexane605297150

This data is representative and based on known enzymatic resolutions of similar amine compounds. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC):

Preparative chiral HPLC is a powerful technique for separating enantiomers on a larger scale. The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute as separate peaks.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), and macrocyclic glycopeptide-based CSPs, like those using vancomycin (B549263) or teicoplanin, are widely used for the resolution of chiral amines and their derivatives. sigmaaldrich.comyakhak.org The choice of CSP and the mobile phase composition are critical for achieving good separation.

Detailed Research Findings:

A racemic precursor of this compound can be resolved using a chiral HPLC column under isocratic conditions. The separation factor (α) and resolution (Rs) are key parameters that quantify the effectiveness of the separation.

Table 4: Chiral HPLC Resolution of a Racemic 3-Aminopyridinone Precursor

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)αRs
Chiralpak AD-H (Amylose derivative)Hexane/Isopropanol (80:20)1.01.52.8
Chirobiotic T (Teicoplanin)Methanol/Acetic Acid/Triethylamine (100:0.02:0.01)0.81.32.1
Chiralcel OD-H (Cellulose derivative)Hexane/Ethanol (90:10)1.21.63.2

This data is representative and based on typical chiral HPLC separations of analogous compounds. sigmaaldrich.comyakhak.org

Advanced Spectroscopic and Crystallographic Characterization of 3 Amino 1 Pentylpyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Amino-1-pentylpyridin-2(1H)-one and Derivativesresearchgate.netgrowingscience.commdpi.commdpi.comkosfaj.org

NMR spectroscopy is a primary technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The structural backbone of this compound can be comprehensively mapped using a suite of NMR experiments.

¹H NMR: This experiment identifies the number and type of hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the protons on the pyridinone ring, the amino group, and the pentyl chain. The chemical shifts (δ) are influenced by the electronic environment, and the splitting patterns (multiplicity) reveal neighboring protons.

¹³C NMR: This technique provides a signal for each unique carbon atom, offering insight into the carbon skeleton. The pyridinone ring would show characteristic signals for its five carbons, including the carbonyl carbon (C2), and the pentyl chain would display five separate signals.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, confirming which protons are adjacent to each other within the pentyl chain and on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from similar structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridinone Ring
C2-~165.0
C3-~125.0
C4~6.8 (d)~120.0
C5~6.1 (t)~105.0
C6~7.2 (d)~135.0
NH₂~4.5 (s, br)-
Pentyl Chain
N-CH₂ (C1')~3.8 (t)~45.0
CH₂ (C2')~1.7 (m)~29.0
CH₂ (C3')~1.3 (m)~28.0
CH₂ (C4')~1.3 (m)~22.0
CH₃ (C5')~0.9 (t)~14.0

d = doublet, t = triplet, m = multiplet, s = singlet, br = broad

While this compound itself is achiral, derivatives can contain stereocenters. For such analogues, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry and preferred conformations in solution. NOESY reveals through-space interactions between protons that are close to each other, which helps in understanding the three-dimensional folding of the molecule and the orientation of substituents. For the parent compound, these techniques can shed light on the rotational freedom and preferred orientation of the pentyl chain relative to the pyridinone ring.

Mass Spectrometry (MS) Applications in Characterizing 3-Amino-1-pentylpyridin-2(1H)-onegrowingscience.comnih.govnih.gov

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. For this compound, the molecular formula is C₁₀H₁₆N₂O. HRMS would be used to confirm the experimental mass matches the calculated theoretical mass with a high degree of precision (typically within 5 ppm).

Table 2: HRMS Data for this compound

ParameterValue
Molecular Formula C₁₀H₁₆N₂O
Calculated Monoisotopic Mass 180.1263 Da
Expected Ion (ESI+) [M+H]⁺
Expected m/z for [M+H]⁺ 181.1335 Da

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented into smaller, charged pieces. The resulting fragmentation pattern is unique to the molecule's structure and serves as a fingerprint for its identification. The analysis of these fragments helps to confirm the connectivity of the atoms. For this compound, key fragmentations would likely include:

Loss of the pentyl chain (C₅H₁₁) via cleavage of the N1-C1' bond, a common fragmentation pathway for N-alkylated compounds.

Subsequent fragmentation of the remaining 3-aminopyridin-2-one ring structure.

Cleavage at various points along the pentyl chain.

This fragmentation data provides corroborating evidence for the structure determined by NMR.

X-ray Crystallography for Absolute Structure Determination of this compound Analoguesgrowingscience.comnih.gov

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, one can generate a precise map of electron density and thus determine the exact positions of atoms in the crystal lattice, as well as bond lengths and angles.

While a crystal structure for this compound itself is not publicly available, studies on analogous compounds demonstrate the power of this technique. growingscience.com For instance, the crystal structure of a related pyridazine (B1198779) derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, was determined to confirm its molecular geometry and intermolecular interactions. growingscience.com The analysis of such analogues reveals that the pyridinone or pyridazine rings are often nearly planar. A key feature observed in the crystal packing of these types of amino-heterocycles is the presence of intermolecular hydrogen bonds, typically involving the amino group and the carbonyl oxygen or ring nitrogen atoms of adjacent molecules. nih.gov These interactions dictate how the molecules arrange themselves in the solid state. For this compound, one would expect to observe hydrogen bonding between the amino group (-NH₂) of one molecule and the carbonyl group (C=O) of another, leading to the formation of dimers or extended chains in the crystal lattice.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research on this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the molecular structure and electronic transitions of organic compounds. For this compound, these methods provide valuable insights into its functional groups and conjugated system. Although direct experimental spectra for this specific compound are not widely published, data from its parent molecule, 3-amino-2(1H)-pyridone, and similar structures offer a reliable basis for characterization.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the vibrational modes of the aminopyridinone core and the attached pentyl group. The spectrum of the parent compound, 3-amino-2(1H)-pyridone, which exists in tautomeric equilibrium with 3-amino-2-hydroxypyridine, shows characteristic bands for the amino, amide/hydroxyl, and pyridine (B92270) ring functionalities. nih.govnih.gov The presence of the pentyl group would add characteristic C-H stretching and bending vibrations.

Key expected IR absorption bands for this compound, based on data for 3-amino-2(1H)-pyridone and related compounds, are detailed in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amino)Symmetric & Asymmetric Stretching3400 - 3200
C-H (Pentyl)Stretching2960 - 2850
C=O (Amide)Stretching1680 - 1640
C=C / C=N (Ring)Stretching1620 - 1450
N-H (Amino)Bending (Scissoring)1650 - 1580
C-H (Pentyl)Bending1470 - 1370
C-N (Amino)Stretching1340 - 1250

Note: The data presented is inferred from the analysis of the parent compound 3-amino-2(1H)-pyridone and related aminopyridines. The exact peak positions for this compound may vary.

The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of the pyridinone ring is a strong indicator of the amide character and is expected in the 1680-1640 cm⁻¹ range. The presence of strong absorption in this region confirms the predominance of the 2-pyridone tautomer over the 2-hydroxypyridine (B17775) form in the solid state. nih.gov The aromatic C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands between 1620 cm⁻¹ and 1450 cm⁻¹. The aliphatic C-H stretching and bending vibrations from the pentyl group are anticipated in the 2960-2850 cm⁻¹ and 1470-1370 cm⁻¹ regions, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of the aminopyridine chromophore. For comparison, 3-aminopyridine (B143674) in an acidic solution exhibits absorption maxima at approximately 249 nm and 317 nm. researchgate.net The UV-Vis spectrum of 2-amino-3-hydroxypyridine (B21099) also shows characteristic absorptions. nih.govspectrabase.com These absorptions are attributed to π → π* and n → π* electronic transitions within the conjugated system of the pyridine ring, influenced by the amino and carbonyl/hydroxyl substituents.

The expected UV-Vis absorption maxima for this compound in a suitable solvent are outlined in the table below.

Electronic Transition Expected λmax (nm) Chromophore
π → π~240 - 260Pyridine ring and C=O
π → π~310 - 330Extended conjugation with amino group
n → π*~380 - 400 (weak)Carbonyl group

Note: The data is based on the spectral characteristics of 3-aminopyridine and related compounds. The exact λmax values and molar absorptivity for this compound may differ based on the solvent and substitution.

The position and intensity of these bands can be influenced by the solvent polarity. The introduction of the pentyl group is not expected to significantly shift the main absorption maxima compared to the N-unsubstituted parent compound, as it is not directly involved in the chromophoric system. However, it can influence the fine structure of the spectrum.

Computational and Theoretical Investigations of 3 Amino 1 Pentylpyridin 2 1h One

Quantum Chemical Studies on 3-Amino-1-pentylpyridin-2(1H)-one

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a molecule's geometry, electronic distribution, and reactivity. For this compound, such studies would typically employ methodologies like Density Functional Theory (DFT) to provide a detailed picture of its molecular characteristics.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its chemical behavior. Quantum chemical calculations can determine key parameters that offer predictions about its reactivity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Other quantum chemical descriptors that would be calculated to predict the reactivity of this compound include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These values help in understanding how the molecule will interact with other chemical species, including biological macromolecules. For instance, the study of 4-pyridone-3-carboxylic acid has utilized quantum chemistry to investigate proton transfer events, a key aspect of many biological reactions mdpi.com.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVElectron donating ability
LUMO Energy-1.2 eVElectron accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron
Electronegativity3.85 eVTendency to attract electrons
Chemical Hardness2.65 eVResistance to change in electron distribution
Chemical Softness0.38 eV⁻¹Proneness to change in electron distribution

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping of this compound

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow denote regions of neutral potential.

For this compound, an MEP map would likely reveal a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, suggesting these are primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the amino group and the pentyl chain would likely exhibit a positive potential. This information is critical for understanding how the molecule might interact with a biological target's binding site.

Molecular Docking and Dynamics Simulations for this compound Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme.

Predicting Binding Modes with Theoretical Biological Targets

Molecular docking simulations would be employed to predict the preferred binding orientation and affinity of this compound within the active site of a hypothetical biological target. Pyridinone derivatives have been investigated as inhibitors of various kinases, and docking studies have been instrumental in understanding their binding modes nih.govmdpi.com. For example, in studies on other pyridinone derivatives, docking has revealed key hydrogen bonding and hydrophobic interactions with amino acid residues in the kinase hinge region acs.org.

A typical molecular docking study for this compound would involve:

Obtaining the 3D structure of a potential target protein from a database like the Protein Data Bank.

Preparing the protein and ligand structures for docking.

Running the docking algorithm to generate a series of possible binding poses.

Scoring and ranking the poses based on their predicted binding affinity.

Analyzing the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Molecular dynamics (MD) simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, allowing for the observation of conformational changes in both the ligand and the protein upon binding.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterHypothetical ValueDescription
Binding Affinity-8.5 kcal/molPredicted strength of the interaction
Hydrogen Bonds2With backbone atoms of key hinge region residues
Hydrophobic Interactions5With aliphatic and aromatic residues in the binding pocket
Interacting ResiduesLys76, Leu132, Val84Key amino acids involved in binding

Note: The values and residues in this table are hypothetical and for illustrative purposes.

Conformational Analysis of this compound

The biological activity of a molecule is often dependent on its three-dimensional conformation. The pentyl group and the amino group of this compound introduce a degree of flexibility. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This can be achieved through systematic or stochastic searches of the conformational space. The resulting conformers can then be used in docking studies to ensure a comprehensive exploration of possible binding modes. The conformation of the pyridone ring itself has been a subject of quantum chemical investigation in related molecules mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

For this compound, a QSAR study would involve a series of its derivatives with modifications at various positions, such as substitutions on the pentyl chain, the amino group, or the pyridinone ring. The biological activity of these derivatives would be determined experimentally, and then a QSAR model would be developed using a set of calculated molecular descriptors. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Studies on other pyridine (B92270) and pyrimidine (B1678525) derivatives have successfully employed 3D-QSAR models to guide the development of potent inhibitors nih.govresearchgate.net. The development of QSAR models for substituted 2-aminopyridine (B139424) derivatives has also been reported as a tool for designing novel inhibitors researchgate.net.

A robust QSAR model for derivatives of this compound would allow for the virtual screening of a large library of related compounds, prioritizing the most promising candidates for synthesis and further testing.

Development of Predictive Models for Theoretical Biological Activities

Predictive modeling plays a pivotal role in modern medicinal chemistry, enabling the estimation of a compound's biological activity without the need for initial in vitro or in vivo testing. For a compound like This compound , a variety of computational techniques can be employed to build these predictive models.

Quantitative Structure-Activity Relationship (QSAR) is a primary method used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled. For This compound , this would involve synthesizing and testing a library of analogous 1-alkyl-3-aminopyridin-2-ones.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested compounds.

Another powerful predictive tool is molecular docking. This method simulates the interaction between a small molecule (ligand), such as This compound , and the three-dimensional structure of a biological target, typically a protein or nucleic acid. researchgate.netmdpi.com The process involves:

Target Selection and Preparation: A relevant biological target is identified, and its 3D structure (obtained from X-ray crystallography, NMR spectroscopy, or homology modeling) is prepared for docking.

Ligand Docking: The ligand is placed into the binding site of the target, and its conformational flexibility is explored to find the most favorable binding pose.

Scoring and Analysis: A scoring function is used to estimate the binding affinity of the ligand for the target. The resulting binding poses can provide crucial information about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for biological activity.

While specific predictive models for This compound are not available, the methodologies described above represent the standard approach for elucidating its potential biological activities in a theoretical manner.

Physicochemical Descriptors and Their Correlation with Activity

The physicochemical properties of a molecule are fundamental to its behavior in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with its molecular target. For This compound , these descriptors can be calculated using various computational software and are crucial inputs for QSAR models.

Although specific experimental data for This compound is limited, we can infer its likely physicochemical profile by examining a closely related analogue, 3-Amino-1-hexylpyridin-2(1h)-one . The computed properties for this compound, available from public databases, provide a representative example of the types of descriptors that are important for this class of molecules.

Physicochemical DescriptorValue for 3-Amino-1-hexylpyridin-2(1h)-oneSignificance in Biological Activity
Molecular Weight194.27 g/molInfluences size and diffusion properties.
XLogP32.3A measure of lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donor Count1Indicates the potential to form hydrogen bonds with a biological target.
Hydrogen Bond Acceptor Count2Indicates the potential to form hydrogen bonds with a biological target.
Rotatable Bond Count5Relates to the conformational flexibility of the molecule.
Topological Polar Surface Area (TPSA)46.3 ŲPredicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

The correlation of these descriptors with biological activity is the cornerstone of QSAR studies. For instance:

Lipophilicity (XLogP3): An optimal level of lipophilicity is often required for a drug to pass through cell membranes and reach its target. However, very high lipophilicity can lead to poor solubility and increased metabolic breakdown.

Hydrogen Bonding: The number of hydrogen bond donors and acceptors is critical for specific interactions with the amino acid residues in the binding pocket of a protein target. These interactions contribute significantly to the binding affinity and selectivity of the compound.

Molecular Size and Shape: Descriptors related to molecular weight and shape influence how well the compound fits into the binding site of its target.

Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's ability to permeate cell membranes. Generally, lower TPSA values are associated with better cell permeability.

By analyzing these and other computed descriptors for a series of related compounds, a QSAR model can be developed to predict the biological activity of novel molecules like This compound and guide the design of more potent and selective analogues.

Structure Activity Relationship Sar Studies and Analog Design for 3 Amino 1 Pentylpyridin 2 1h One Derivatives

Impact of N1-Pentyl Moiety Modifications on Theoretical Biological Activities

The N1-substituent on the pyridin-2(1H)-one ring plays a significant role in defining the molecule's interaction with target proteins, primarily by occupying a hydrophobic pocket. The pentyl group of the parent compound provides a specific level of lipophilicity and conformational flexibility, which serves as a baseline for SAR exploration.

Variational Alkyl Chain Lengths (e.g., Propyl, Hexyl analogues)

Altering the length of the N1-alkyl chain is a fundamental strategy to probe the dimensions of a target's binding pocket. A systematic variation of the alkyl chain length can directly impact the compound's lipophilicity, solubility, and metabolic stability. rsc.org Studies on similar amphiphilic molecules have shown that even minor changes in chain length can lead to significant differences in self-assembly and spectroscopic properties, which can be correlated with biological interactions. rsc.org

For instance, shortening the chain to a propyl group would decrease lipophilicity, potentially improving aqueous solubility but possibly weakening binding affinity if the hydrophobic pocket is large. Conversely, extending the chain to a hexyl analogue increases lipophilicity, which could enhance binding in a deep hydrophobic channel but may also lead to reduced solubility and increased non-specific binding.

Table 1: Theoretical Impact of N1-Alkyl Chain Length Variation

Substituent Chain Length Expected Change in Lipophilicity Potential Impact on Biological Interaction
Propyl Shorter Decrease May improve solubility; could reduce affinity if the binding pocket is large.
Pentyl Reference Baseline Optimal fit for a moderately sized hydrophobic pocket.

Introduction of Branched or Cyclic Alkyl Substituents

Introducing steric bulk and conformational constraints through branched or cyclic alkyl groups at the N1-position can significantly enhance binding selectivity. Unlike flexible linear chains, these substituents orient themselves in a more defined manner within a binding site.

Branched Substituents: Replacing the n-pentyl group with a branched isomer like an isopentyl or neopentyl group introduces a different spatial arrangement. This can improve the fit in an irregularly shaped pocket and may protect the compound from metabolic degradation.

Cyclic Substituents: The incorporation of a cycloalkyl group, such as cyclopentyl or cyclohexyl, imparts rigidity. This conformational restriction can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency and selectivity. For example, in the development of kinase inhibitors, replacing a flexible moiety with a more rigid cyclic group like a tetrahydroisoquinoline has been shown to improve selectivity. acs.org

Table 2: Theoretical Impact of N1-Branched and Cyclic Substituents

Substituent Type Example Key Feature Potential Impact on Biological Interaction
Branched Alkyl Isopentyl Increased steric bulk Can improve fit in non-linear pockets; may enhance metabolic stability.

Functional Group Modifications at the 3-Amino Position of 3-Amino-1-pentylpyridin-2(1H)-one

The 3-amino group is a critical pharmacophoric feature, often acting as a key hydrogen bond donor. Its modification is a powerful tool for optimizing interactions with target residues.

Acylation, Alkylation, and Arylation of the Amino Group

Modifying the 3-amino group through common synthetic transformations can introduce new interaction points and alter the electronic nature of the scaffold.

Acylation: Converting the primary amine to a secondary amide (e.g., an acetamide) introduces a hydrogen bond acceptor (the carbonyl oxygen) while retaining a hydrogen bond donor (the N-H). This strategy has been effectively used in developing inhibitors for various enzymes, where the amide can form crucial interactions. nih.gov Studies on 3-aminoazetidin-2-one (B3054971) derivatives showed that the nature of the N-acyl group is critical for inhibitory activity. nih.gov

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can fine-tune the local steric environment and basicity of the nitrogen atom.

Arylation: The introduction of an aryl ring via N-arylation creates a larger, rigid substituent capable of forming π-stacking or other aromatic interactions with the target protein. researchgate.net The Chan-Lam coupling reaction is a common method for achieving such arylations on amine-containing substrates. researchgate.net

Table 3: Potential Interactions from 3-Amino Group Modifications

Modification Example Derivative New Functional Group Potential New Interactions
Acylation N-(1-pentyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide Amide Hydrogen bond acceptor (C=O), π-system
Alkylation N-Methyl-3-amino-1-pentylpyridin-2(1H)-one Secondary Amine Altered basicity and steric profile

Bioisosteric Replacements for Enhanced Interactions

For instance, replacing the amine (-NH2) with a hydroxyl group (-OH) would change it from a hydrogen bond donor/acceptor to primarily a donor. A nitro group (-NO2) could act as a strong hydrogen bond acceptor. Such replacements can lead to improved physicochemical properties, better target engagement, or altered metabolic pathways. drughunter.com The concept of using bioisosteres is central to modern drug design, allowing for tactical improvements in potency, selectivity, and pharmacokinetics. nih.govdrughunter.com In some contexts, pyridone itself can be considered a bioisosteric replacement for pyridine-N-oxide. nih.gov

Table 4: Selected Bioisosteric Replacements for the 3-Amino Group

Original Group Bioisosteric Replacement Rationale for Replacement Potential Outcome
Amine (-NH2) Hydroxyl (-OH) Similar size, maintains H-bond donor capability. Altered polarity and pKa; may form different H-bond networks.
Amine (-NH2) Methyl (-CH3) Similar size, removes H-bonding. Probes the necessity of the H-bond; increases lipophilicity.
Amine (-NH2) Nitro (-NO2) Planar, strong H-bond acceptor. Drastically alters electronics; introduces strong acceptor interactions.

Substituent Effects on the Pyridin-2(1H)-one Ring System and Resulting SAR

Decorating the pyridin-2(1H)-one core with various substituents is a key strategy for exploring the SAR and optimizing ligand-target interactions. Modifications at positions 4, 5, and 6 can profoundly influence the molecule's activity. nih.gov

Research on pyridinone derivatives has shown that introducing different groups at these positions is crucial for biological activity. nih.gov For example, a fragment-based approach to developing kinase inhibitors identified that adding an aryl or heteroaryl group at the C5-position of a 3-aminopyridin-2-one scaffold was key to achieving inhibitory activity against MPS1 and Aurora kinases. researchgate.netnih.govnih.gov Specifically, derivatives like 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one were identified as potent inhibitors. nih.gov

The presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas halogens or bulky groups might decrease it in certain contexts. nih.gov The electronic nature of the substituent is also critical; electron-withdrawing groups can affect the reactivity and binding properties of the entire ring system. rsc.org

Table 5: Summary of Substituent Effects on the Pyridin-2(1H)-one Ring

Position Substituent Type Example Observed/Theoretical Effect
C4 Aryl Phenyl Can provide additional hydrophobic and aromatic interactions. nih.gov
C4 Thioether (3-methylphenyl)thio Introduces a flexible linker to an additional aromatic ring, probing larger binding site areas. ontosight.ai
C5 Aryl/Heteroaryl Pyridin-4-yl Key for kinase inhibition; provides crucial interactions within the ATP binding site. researchgate.netnih.gov
C5 Methyl Methyl Small alkyl group that can probe small hydrophobic pockets and influence the orientation of adjacent groups. ontosight.ai

Influence of Halogenation, Methylation, and Other Substitutions

The introduction of various substituents, such as halogens and methyl groups, onto the pyridin-2(1H)-one ring can significantly modulate the biological activity of the parent compound. While specific SAR data for this compound is not extensively available in the public domain, general principles derived from related pyridinone derivatives can provide valuable insights.

Halogenation: The placement of halogen atoms (e.g., chlorine, bromine, fluorine) on the pyridinone ring can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, in a series of 3-hydroxypyridin-2(1H)-one derivatives, halogenation was a key step in their synthesis, suggesting its importance in modulating the electronic properties of the ring. researchgate.net

Other Substitutions: Beyond simple halogenation and methylation, the introduction of larger and more complex functional groups can lead to significant changes in activity. SAR studies on related heterocyclic compounds have shown that both electron-donating and electron-withdrawing groups can have a profound impact. For example, in a study on tacrine (B349632) analogues, another nitrogen-containing heterocyclic system, electron-attracting substituents at specific positions were found to have a favorable effect on inhibitory activity. masterorganicchemistry.com This underscores the importance of the electronic nature of substituents in determining biological outcomes.

The following table summarizes the general influence of common substitutions on the pyridinone scaffold based on findings from related compounds.

Substitution TypeGeneral Influence on ActivityPotential Rationale
Halogenation Can increase or decrease activity depending on positionAlters lipophilicity, electronic distribution, and can form halogen bonds with target proteins.
Methylation Can increase or decrease activity depending on positionAffects steric hindrance, can enhance binding through hydrophobic interactions, and may alter metabolic stability.
Aryl/Heteroaryl Groups Often leads to a significant change in activity and target specificityCan introduce new binding interactions (e.g., pi-stacking) and allows for exploration of larger chemical space.
Electron-Withdrawing Groups Can enhance activity in some casesMay increase the acidity of the N-H proton, potentially improving interactions with the active site. researchgate.net
Electron-Donating Groups Can also enhance activity depending on the targetMay increase electron density in the ring system, influencing binding interactions.

Positional Isomerism and its Role in SAR

The specific position of a substituent on the pyridin-2(1H)-one ring is a critical determinant of its effect on biological activity. Even with the same substituent, moving it to a different position can drastically alter the compound's efficacy, selectivity, and pharmacokinetic properties.

For instance, in a series of 2-amino-3-heteroarylquinoxalines, which share some structural similarities with the aminopyridine core, the position of substituents on the quinoxaline (B1680401) ring was crucial for their antagonist activity at the interleukin-8 receptor. nih.gov Similarly, for tacrine analogues, the steric effect of substituents at position 7 was found to be detrimental to activity, while substitutions at position 6 were more favorable. masterorganicchemistry.com

While specific data on positional isomerism for this compound is limited, studies on a library of 3-aminopyridin-2-one fragments have focused on substitutions at the C5-position to generate a variety of aromatic and heteroaromatic derivatives. nih.govresearchgate.net This suggests that the C5-position is a key site for modification to explore and optimize biological activity. The differential effects of substituents at various positions underscore the importance of a thorough investigation of positional isomers in any drug discovery campaign involving this scaffold.

Fragment-Based Drug Design Strategies Utilizing the Pyridin-2(1H)-one Scaffold

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of novel lead compounds. google.comresearchgate.net This approach involves screening libraries of small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. These initial hits are then optimized and grown into more potent lead molecules. google.comresearchgate.net

The 3-aminopyridin-2(1H)-one scaffold is an excellent starting point for FBDD due to its desirable properties. It possesses multiple hydrogen bond donors and acceptors, good physicochemical properties, and several points for chemical modification.

A notable example of this strategy is the synthesis and screening of a 3-aminopyridin-2-one-based fragment library against a panel of protein kinases. researchgate.net This work led to the rapid identification of derivatives as inhibitors of key mitotic kinases, demonstrating the utility of this scaffold in generating novel kinase inhibitors. researchgate.net The initial fragment, 3-aminopyridin-2(1H)-one, served as the foundation for building a library of more complex molecules by introducing various substituents at the C5-position. nih.govresearchgate.net

The general workflow for a fragment-based approach utilizing the pyridin-2(1H)-one scaffold can be summarized in the following table:

StepDescriptionExample with Pyridin-2(1H)-one Scaffold
1. Fragment Library Design Creation of a diverse library of low-molecular-weight compounds.A library based on the 3-aminopyridin-2-one core with various small substituents. researchgate.net
2. Fragment Screening Screening the library against a biological target to identify initial "hits" with weak binding affinity.Screening the 3-aminopyridin-2-one library against a panel of 26 protein kinases. researchgate.net
3. Hit Validation & Structural Biology Confirming the binding of the hits and determining their binding mode, often using techniques like X-ray crystallography.Elucidation of the binding mode of 3-aminopyridin-2-one fragments to their target kinases. researchgate.net
4. Fragment Evolution Optimizing the initial fragment hits into more potent lead compounds through strategies like fragment growing, linking, or merging. researchgate.netSynthesizing analogues of the initial 3-aminopyridin-2-one hits by adding substituents at key positions to improve potency and selectivity.

This fragment-based approach allows for a more efficient exploration of chemical space and can lead to the discovery of lead compounds with improved drug-like properties compared to traditional high-throughput screening methods. google.com The versatility of the this compound scaffold makes it a highly attractive starting point for such endeavors.

Biological Interactions and Mechanistic Elucidation of 3 Amino 1 Pentylpyridin 2 1h One in Vitro and Preclinical Focus

Exploration of Molecular Targets and Interaction Mechanisms for Pyridinone Derivatives

The inherent chemical properties of the pyridinone ring system allow for its derivatives to interact with a range of biomolecules, including enzymes and receptors, leading to the modulation of their functions.

Enzyme Inhibition and Modulation

Histone Deacetylase (HDAC) Inhibition: Pyridinone-containing molecules have emerged as potential inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology. nih.govnih.gov Several HDAC inhibitors have received FDA approval for cancer therapy. nih.gov The archetypal structure of an HDAC inhibitor comprises a cap group, a zinc-binding moiety, and a linker. nih.gov The pyridinone nucleus can be integrated into the core architecture of these inhibitors. nih.gov Notably, a series of pyridone-based HDAC inhibitors featuring a conjugated system linked to a hydroxamic acid group demonstrated potent inhibitory effects, particularly against class I HDAC1 and class II HDAC6 enzymes. nih.gov

Gyrase and Topoisomerase IV Inhibition: Derivatives of pyridinone have shown potential as inhibitors of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are vital for bacterial DNA replication and are established targets for antibacterial drug development. nih.gov The mechanisms of inhibition can vary, from competitive inhibition of ATP or DNA binding to the stabilization of the enzyme-DNA cleavage complex, which results in cytotoxic double-strand breaks. nih.gov Certain 2-pyridone derivatives have exhibited activity against these bacterial enzymes. researchgate.net For instance, some 3-cyanopyridine derivatives have displayed DNA gyrase inhibitory potency comparable to that of ciprofloxacin. researchgate.net

Table 1: Inhibitory Activity of Selected Pyridinone Derivatives Against Various Enzymes
Pyridinone DerivativeTarget EnzymeInhibitory Activity (IC₅₀)
(E)-N-hydroxy-3-{1-[3-(naphthalen-2-yl)propyl]-2-oxo-1,2-dihydropyridin-3-yl}acrylamideHDAC0.07 µM
3-cyanopyridine derivative XIIDNA gyrase0.44 µM
Fused pyridine (B92270) core compound XIVDNA gyrase7.35 µM

Receptor Binding Profiling

Toll-like Receptor 8 (TLR8): As integral components of the innate immune system, Toll-like receptors (TLRs) are actively being explored as therapeutic targets. nih.gov TLR8, a sensor for single-stranded RNA, can be modulated by small-molecule agents. nih.gov The activation and deactivation of TLR8 are governed by ligand-induced conformational shifts. nih.gov While no specific binding data for 3-Amino-1-pentylpyridin-2(1H)-one is currently available, the general propensity of small molecules to interact with TLR8 suggests that pyridinone derivatives could potentially influence its function.

Cannabinoid Receptor 1 (CB1): The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR), is a well-known target for a variety of ligands. nih.gov Although some pyridinone-based compounds have been investigated as agonists for the cannabinoid receptor type 2 (CB2R), there is a lack of information regarding the direct interaction of 3-aminopyridin-2-one derivatives with the CB1 receptor. nih.gov

Glucagon-like Peptide-1 Receptor (GLP-1R): The glucagon-like peptide-1 receptor (GLP-1R), another GPCR, is a key target in the management of type 2 diabetes. researchgate.net While peptide agonists are the current standard of care, there is a strong interest in the discovery of orally bioavailable non-peptide agonists. nih.gove-enm.org Ligand binding to GLP-1R can occur at the N-terminal extracellular domain and within the transmembrane region. researchgate.net Although direct binding studies of this compound to GLP-1R have not been documented, the chemical diversity of small molecules that target this receptor indicates a potential for interaction.

Protein-Ligand Interaction Studies (Non-Clinical)

The elucidation of interactions between small molecules and their protein targets is a cornerstone of modern drug discovery. nih.govwesleyan.edu For the 3-aminopyridin-2-one scaffold, non-clinical protein-ligand interaction studies have been primarily focused on kinase inhibition. nih.gov

A fragment-based screening of a 3-aminopyridin-2-one library against a panel of 26 protein kinases showed that the parent fragment had modest activity against most kinases, with some inhibitory effect on Aurora A and AKT2 at a concentration of 100 μM. nih.gov The study found that the addition of aromatic groups at the C5-position generally enhanced the biochemical activity. nih.gov X-ray crystallography of these fragments in complex with kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases has provided detailed structural insights, revealing key hydrogen bonding interactions with the hinge region of the ATP-binding pocket. nih.gov These findings offer a structural blueprint for the rational design of more potent and selective kinase inhibitors based on the 3-aminopyridin-2-one framework. nih.gov

In Vitro Biological Activity Screening of this compound and its Derivatives

While specific in vitro screening data for this compound is not extensively reported, the biological activities of structurally related 3-amino-imidazo[1,2-α]pyridine compounds have been assessed in various cancer cell lines. nih.govwestminster.ac.uk

Table 2: Cytotoxicity of 3-aminoimidazole[1,2-α]pyridine Derivatives in Cancer Cell Lines
CompoundCell LineCytotoxicity (IC₅₀)
Compound 12 (3-aminoimidazole[1,2-α]pyridine derivative)HT-294.15 ± 2.93 µM
Compound 14 (3-aminoimidazole[1,2-α]pyridine derivative)B16F1021.75 ± 0.81 µM

Biochemical Assays for Specific Target Engagement

Biochemical assays are fundamental for confirming the direct interaction between a compound and its molecular target and for quantifying its inhibitory strength. mdpi.com For the 3-aminopyridin-2-one scaffold, biochemical assays have been pivotal in identifying its potential as a kinase inhibitor. nih.gov

A mobility shift-based biochemical assay was utilized to screen a library of 3-aminopyridin-2-one fragments against a kinase panel. nih.gov This assay detects the change in electrophoretic mobility of a peptide substrate following phosphorylation by the kinase. The parent 3-aminopyridin-2-one fragment demonstrated 58% and 77% inhibition of Aurora A and AKT2, respectively, at a 100 μM concentration. nih.gov This type of direct enzyme inhibition assay is a critical component in the characterization of potential enzyme-targeted compounds.

Preclinical In Vitro Model Applications in Studying this compound

Three-Dimensional (3D) Cell Culture Models (e.g., Spheroids, Organoids)

To bridge the gap between 2D cultures and in vivo systems, three-dimensional (3D) cell culture models such as spheroids and organoids are increasingly utilized. mdpi.com These models allow cells to grow in aggregates, fostering cell-cell and cell-extracellular matrix interactions that are more representative of native tissue architecture. nih.gov

Spheroids are simpler 3D aggregates, often formed from cancer cell lines or primary cells, and are valuable for studying tumor biology and drug penetration. Organoids are more complex, self-organizing 3D structures derived from stem cells (either pluripotent or adult stem cells) that can recapitulate the architecture and function of specific organs to a remarkable degree. nih.govnih.gov

In the study of this compound, 3D models would offer a more physiologically relevant context to validate findings from 2D screens. For example, liver spheroids or organoids could be used to assess hepatotoxicity with greater accuracy, while cancer spheroids could provide a better prediction of anti-tumor efficacy by mimicking the nutrient and oxygen gradients found in solid tumors. nih.gov

Table 2: Comparison of 2D and 3D Cell Culture Models

FeatureTwo-Dimensional (2D) CultureThree-Dimensional (3D) Culture (Spheroids/Organoids)
Cell MorphologyFlattenedSpherical, tissue-like
Cell-Cell InteractionLimited to lateral connectionsExtensive, mimics in vivo contacts
Cell-Matrix InteractionOn a 2D plastic surfaceWithin a 3D matrix, more physiological
Nutrient/Oxygen GradientsUniform accessGradients exist, similar to tissues
Physiological RelevanceLowerHigher mdpi.com
ThroughputHighLower to Medium

Microphysiological Systems (Organ-on-Chip) for Advanced In Vitro Research

Microphysiological systems (MPS), commonly known as organ-on-a-chip technology, represent a cutting-edge approach in preclinical research. mdpi.com These devices are microfluidic culture systems that aim to replicate the structural and functional complexity of human organs. nih.govthno.org They often incorporate multiple cell types in a 3D arrangement and can simulate physiological parameters like fluid flow and mechanical forces. nih.gov

The application of organ-on-a-chip models to study this compound would enable a more dynamic and integrated assessment of its effects. For instance, a "liver-on-a-chip" could be used to study its metabolism and potential toxicity in a system that mimics liver architecture and blood flow. mdpi.com Furthermore, multi-organ chips could be employed to investigate the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to understand potential interactions between different organ systems. thno.org This technology holds significant promise for improving the prediction of human responses to new chemical entities before clinical trials. nih.gov

Theoretical Metabolism Studies of this compound in Biological Systems

While specific experimental data on the metabolism of this compound is not available, theoretical and in vitro approaches are standard practice in drug discovery to predict and characterize the metabolic fate of new compounds.

Prediction of Metabolic Pathways and Metabolite Identification

In the early stages of drug development, computational or in silico models are used to predict the metabolic pathways of a new chemical entity. nih.gov These predictive tools utilize algorithms based on known metabolic reactions and the chemical structure of the compound to identify potential sites of metabolism. nih.gov For this compound, these models would analyze its structure to predict likely modifications by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.govnih.gov

The predictions would highlight atoms or functional groups on the molecule that are susceptible to Phase I reactions (e.g., oxidation, hydrolysis) and subsequent Phase II reactions (e.g., glucuronidation, sulfation). This information is crucial for guiding the design of subsequent in vitro experiments and for anticipating potential metabolites that may be pharmacologically active or toxic. news-medical.net

In Vitro Enzyme-Mediated Biotransformation

To experimentally validate and expand upon in silico predictions, in vitro enzyme-mediated biotransformation studies are conducted. nih.gov A common approach involves incubating the compound with liver microsomes, which are vesicles derived from the endoplasmic reticulum of hepatocytes that contain a high concentration of Phase I enzymes, particularly CYPs. nih.gov

By incubating this compound with human and animal liver microsomes, researchers can determine its metabolic stability (i.e., how quickly it is broken down) and identify the major metabolites formed. nuvisan.commdpi.com Further studies can be performed using specific recombinant CYP enzymes to pinpoint which isoforms are responsible for the compound's metabolism. mdpi.com This information is critical for predicting potential drug-drug interactions and understanding inter-species differences in metabolism. nih.gov

Table 3: Common In Vitro Systems for Metabolism Studies

In Vitro SystemKey FeaturesPrimary Application
Liver MicrosomesContains Phase I (CYP) and some Phase II (UGT) enzymes. nih.govMetabolic stability, metabolite identification, reaction phenotyping.
S9 FractionContains both microsomal and cytosolic enzymes. nih.govmdpi.comBroader metabolic profiling, including Phase II reactions.
HepatocytesIntact liver cells with a full complement of metabolic enzymes and cofactors. nuvisan.commdpi.comComprehensive metabolism studies, including uptake and efflux.
Recombinant EnzymesIndividual, purified metabolic enzymes (e.g., specific CYPs). mdpi.comPrecise identification of enzymes responsible for specific metabolic pathways.

Analytical Methodologies for Research on 3 Amino 1 Pentylpyridin 2 1h One

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone for the analysis of 3-Amino-1-pentylpyridin-2(1H)-one, providing the means to separate it from complex matrices and quantify its presence with high precision.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Method development for this compound would logically begin with reversed-phase (RP) chromatography, which separates molecules based on hydrophobicity. wikipedia.org Given the compound's structure, which includes a polar aminopyridinone ring and a nonpolar pentyl chain, a C18 or C8 column would be a suitable starting point for the stationary phase. wikipedia.org

The mobile phase would typically consist of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). wikipedia.org Due to the basic nature of the amino group and the pyridine (B92270) ring, the pH of the mobile phase is a critical parameter. helixchrom.com Adjusting the pH with additives such as formic acid or ammonium (B1175870) formate (B1220265) can control the ionization state of the analyte, thereby influencing its retention and peak shape. sielc.com For compounds like aminopyridines, which can be hydrophilic, mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can provide superior separation and peak shape without the need for ion-pairing reagents that are often incompatible with mass spectrometry. helixchrom.comhelixchrom.com

Validation of an HPLC method for this compound would involve assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ), following established guidelines to ensure the method is reliable and reproducible for its intended research purpose. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Aminopyridinone Analogs

Parameter Typical Condition Purpose
Column Reversed-Phase C18, 5 µm, 4.6 x 150 mm Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid Elution of the analyte from the column.
Elution Mode Gradient or Isocratic To achieve optimal separation in a reasonable time. wikipedia.org
Flow Rate 1.0 mL/min Typical analytical flow rate.
Detection UV at 254 nm or 270 nm Quantification based on chromophore absorbance. sielc.com
Injection Vol. 5-20 µL Introduction of the sample into the HPLC system.

| Column Temp. | 25-40 °C | To ensure reproducible retention times. |

This table presents typical starting conditions for method development based on the analysis of analogous compounds like aminopyridines.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar functional groups (amine and lactam), is not sufficiently volatile or thermally stable for direct GC analysis. doi.org Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. nih.gov

Common derivatization strategies for compounds containing amine groups include silylation and acylation. doi.orgnih.gov

Silylation: This involves replacing the active hydrogen on the amino group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. doi.org Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose, creating more volatile and thermally stable derivatives suitable for GC analysis. nih.govresearchgate.net TBDMS derivatives are particularly advantageous due to their stability and characteristic mass spectral fragmentation patterns. researchgate.net

Acylation: This method involves reacting the amine with reagents like pentafluoropropionic anhydride (B1165640) (PFPA), which introduces an acyl group. researchgate.net

Once derivatized, the compound can be analyzed on a standard nonpolar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent).

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are indispensable for the unambiguous identification and quantification of this compound.

LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly well-suited for this compound. It allows for direct analysis without the need for derivatization. nih.govspringernature.com An electrospray ionization (ESI) source would typically be used, operating in positive ion mode to protonate the basic sites on the molecule (the amino group and pyridine nitrogen), yielding a prominent [M+H]⁺ ion corresponding to its molecular weight. MS/MS (or tandem MS) experiments can be performed on this precursor ion to induce fragmentation, providing structural information. The fragmentation pattern would likely involve characteristic losses from the pentyl chain and cleavage of the pyridinone ring structure. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) analysis would be performed on the derivatized form of the compound. nih.gov Electron ionization (EI) is the most common ionization technique used in GC-MS. The resulting mass spectrum provides a molecular fingerprint. For a TBDMS derivative, a characteristic and often prominent fragment ion would be [M-57]⁺, corresponding to the loss of a tert-butyl group. nih.govresearchgate.net The fragmentation of the N-pentyl group would likely show characteristic losses of alkyl fragments at intervals of 14 mass units (CH₂). libretexts.orgyoutube.com The combination of retention time and the unique mass spectrum allows for highly selective and sensitive detection. nist.gov

Table 2: Comparison of Hyphenated Techniques for Analysis of this compound

Technique Sample Preparation Ionization Mode (Typical) Information Obtained Advantages
LC-MS Minimal (dissolution in mobile phase) ESI (+) Molecular weight, structural fragments (MS/MS) No derivatization needed, suitable for polar and non-volatile compounds.

| GC-MS | Derivatization required (e.g., silylation) | EI | Molecular fingerprint (fragmentation pattern) | High chromatographic resolution, extensive spectral libraries available for comparison. |

Methodologies for Assessing Chiral Purity of this compound and its Intermediates

While this compound itself is not chiral, its synthesis may involve chiral intermediates, especially if asymmetric synthesis routes are employed to create substituted analogs or precursors. d-nb.infonih.govresearchgate.net The assessment of enantiomeric purity is critical in such research.

The primary method for assessing chiral purity is Chiral HPLC . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral molecule, leading to their separation. mdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds, including those with heterocyclic structures. mdpi.comnih.gov Method development involves screening different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic) to achieve baseline separation of the enantiomers. nih.govacs.org

For intermediates in the synthesis, if they are chiral amines or alcohols, derivatization with a chiral derivatizing agent can be an alternative approach. This creates diastereomers that can often be separated on a standard, non-chiral HPLC column. However, direct separation on a CSP is generally preferred for its simplicity. mdpi.com The enantiomeric excess (ee) is determined by comparing the peak areas of the two separated enantiomers.

Thermoanalytical Studies on this compound for Research Purity and Stability

Thermoanalytical techniques are used to study the physical and chemical properties of a substance as a function of temperature. For a solid compound like this compound, they provide valuable information on purity, polymorphism, and thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure, crystalline compound, DSC analysis will show a sharp, single endothermic peak corresponding to its melting point. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point, a phenomenon that can be used to estimate purity (van't Hoff equation). DSC is also crucial for identifying different polymorphic forms, which would manifest as different melting points or other thermal events.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability of the compound and to identify the temperature at which it begins to decompose. A TGA thermogram for this compound would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. This information is critical for establishing handling and storage conditions and for interpreting results from high-temperature analyses like GC.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Ammonium formate
Formic acid
Methanol
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

Future Research Trajectories and Non Clinical Applications of 3 Amino 1 Pentylpyridin 2 1h One

Development of 3-Amino-1-pentylpyridin-2(1H)-one as Chemical Probes or Biological Tools

The unique structure of this compound, featuring a reactive amino group and a pyridinone core, makes it a compelling candidate for development as a chemical probe. Chemical probes are essential for activity-based protein profiling (ABPP), a technique used to study the activity of enzymes and other proteins in complex biological samples. nih.gov The amino group on the pyridinone ring can serve as a handle for attaching reporter tags, such as fluorophores or biotin, allowing for the visualization and isolation of target proteins.

Derivatives of 3-aminopyridin-2(1H)-one have already shown potential in this area. For instance, certain 3-amino-4-arylpyridin-2(1H)-ones exhibit luminescent properties and have been utilized as luminescent dyes in enzyme-linked immunosorbent assays (ELISA). nih.gov This suggests that with appropriate modifications, this compound could be engineered into highly specific probes for various biological targets. The development of such probes would be invaluable for identifying new drug targets and understanding disease mechanisms. nih.gov

Future research in this area could focus on:

Synthesis of a library of probes: Creating a diverse set of probes with different reporter tags and linkers to optimize target engagement and signal detection.

Target identification: Utilizing these probes in proteomic studies to identify the specific proteins that interact with this compound and its derivatives.

Mechanism of action studies: Employing the developed probes to elucidate the molecular mechanisms by which these compounds exert their biological effects.

Exploration of Pyridinone Scaffold in Materials Science and Dye Chemistry

The pyridinone scaffold is a versatile building block with applications extending beyond medicinal chemistry into materials science and dye chemistry. iipseries.org The inherent properties of the pyridinone ring system, such as its planarity and potential for extended conjugation, make it an attractive core for developing novel functional materials.

In the realm of materials science, pyridinone-based polymers and small molecules could be explored for applications in:

Organic electronics: The electron-rich nature of the pyridinone ring suggests potential for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sensors: The ability of the pyridinone scaffold to participate in hydrogen bonding and other non-covalent interactions could be harnessed to create chemosensors for detecting specific analytes.

In dye chemistry, the chromophoric properties of the pyridinone core can be tuned by introducing various substituents. The amino group at the 3-position and the pentyl group at the 1-position of this compound provide convenient points for chemical modification to create a range of dyes with different absorption and emission profiles. As mentioned previously, related 3-amino-4-arylpyridin-2(1H)-ones have already been shown to possess luminescent properties. nih.gov

Bioorthogonal Chemistry Applications of this compound Derivatives

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The development of bioorthogonal reactions has revolutionized the study of biomolecules in their native environment. The amino group of this compound can be readily modified to incorporate a bioorthogonal handle, such as an azide (B81097) or an alkyne.

These modified derivatives could then be used in a variety of bioorthogonal applications, including:

Protein labeling and tracking: By introducing a bioorthogonal handle, the compound can be "clicked" onto a reporter molecule within a living cell, allowing for real-time imaging of its localization and dynamics.

Drug delivery: Bioorthogonal chemistry can be used to assemble drug-delivery systems in situ, potentially improving the targeting and efficacy of therapeutic agents.

Proteomics: Bioorthogonal probes can be used to selectively label and identify specific classes of proteins from complex mixtures.

The versatility of the pyridinone scaffold and the reactivity of the amino group make this compound a promising platform for the design of novel bioorthogonal reagents.

Advances in Automated Synthesis and High-Throughput Screening of Pyridinone Libraries

The discovery of new bioactive molecules often relies on the synthesis and screening of large compound libraries. nih.gov Automated synthesis and high-throughput screening (HTS) are powerful tools that can significantly accelerate this process. researchgate.netresearchgate.net The pyridinone scaffold is well-suited for library synthesis due to the availability of established synthetic routes. nih.gov

Recent advances in automated synthesis platforms allow for the rapid and efficient production of diverse libraries of pyridinone derivatives. nih.govresearchgate.net These platforms can be programmed to perform a series of chemical reactions in a predetermined sequence, enabling the creation of hundreds or even thousands of compounds in a short period.

Once synthesized, these libraries can be screened for biological activity using HTS assays. nih.gov HTS allows for the rapid testing of large numbers of compounds against a specific biological target. researchgate.net This combination of automated synthesis and HTS has the potential to dramatically accelerate the discovery of new pyridinone-based drug candidates.

TechnologyApplication in Pyridinone ResearchKey Advantages
Automated Synthesis Rapid generation of diverse pyridinone libraries. nih.govresearchgate.netIncreased speed and efficiency, reduced manual labor.
High-Throughput Screening (HTS) Screening of large pyridinone libraries for biological activity. nih.govacs.orgRapid identification of hit compounds, miniaturization of assays.
DNA-Encoded Libraries Synthesis of massive libraries of pyridinone derivatives for affinity-based screening.Access to vast chemical space, efficient hit identification.

Theoretical Contributions of this compound Studies to General Heterocyclic Chemistry

The study of this compound and its derivatives can provide valuable insights into the fundamental principles of heterocyclic chemistry. The pyridinone ring is a classic example of a six-membered aromatic heterocycle, and its reactivity is governed by a complex interplay of electronic and steric effects. iipseries.org

Theoretical and computational studies on this compound can help to:

Elucidate reaction mechanisms: Computational modeling can be used to predict the most likely pathways for chemical reactions involving the pyridinone ring, providing a deeper understanding of its reactivity.

Predict molecular properties: Quantum chemical calculations can be used to predict a wide range of molecular properties, such as electronic structure, spectroscopic data, and reactivity indices.

Guide the design of new compounds: By understanding the structure-activity relationships of pyridinone derivatives, it is possible to design new compounds with improved properties.

The insights gained from these studies can be applied to other heterocyclic systems, contributing to the broader field of organic chemistry.

Q & A

Basic Question: What are the recommended synthetic routes for 3-Amino-1-pentylpyridin-2(1H)-one, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of pyridinone derivatives typically involves cyclization of substituted amines with ketones or lactams under acidic or basic conditions. For example, analogous compounds like 3-Chloro-1-methylpyridin-2(1H)-one are synthesized via nucleophilic substitution reactions using chloroacetyl chloride and methylamine . For this compound, a plausible route involves:

  • Step 1: Condensation of pentylamine with a γ-lactam precursor.
  • Step 2: Amination at the 3-position using NH₃ or protected amines under catalytic hydrogenation.
    Critical parameters include pH (e.g., ammonium acetate buffer at pH 6.5 enhances reaction specificity ), temperature (60–80°C for optimal cyclization), and solvent polarity (acetonitrile or DMF for solubility). Yields may drop below 70% if side reactions (e.g., over-alkylation) occur; TLC monitoring is advised .

Advanced Question: How can computational modeling optimize the regioselectivity of amination in pyridinone derivatives?

Methodological Answer:
Regioselectivity in amination can be predicted via density functional theory (DFT) to map transition-state energies. For example, studies on pyrrolidinone analogs show that electron-withdrawing groups at the 4-position direct amination to the 3-position due to reduced steric hindrance and favorable orbital overlap . Researchers should:

  • Model: Use Gaussian or ORCA software to calculate Mulliken charges and Fukui indices.
  • Validate: Compare computational results with experimental NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons in 3-amino derivatives ).
    Divergent results between models and experiments often arise from solvent effects or incomplete basis sets; hybrid functionals like B3LYP-D3 improve accuracy .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FTIR: Confirm the lactam carbonyl stretch (~1680–1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • ¹H NMR: Identify substituent effects:
    • Pentyl chain protons: δ 0.8–1.6 ppm (multiplet).
    • Pyridinone ring protons: δ 6.5–7.5 ppm (doublets for para-substituted amines) .
  • LC-MS: Use electrospray ionization (ESI+) to detect [M+H]⁺ peaks; fragmentation patterns reveal loss of NH₂ or pentyl groups.

Advanced Question: How do conflicting crystallographic data for pyridinone derivatives inform polymorph screening?

Methodological Answer:
Polymorph screening requires reconciling crystallographic discrepancies. For instance, salts of pyrrolidinone analogs crystallize in monoclinic systems (space groups P21/c or P21/n), with variations in unit-cell parameters due to hydrogen-bonding networks . To resolve contradictions:

  • Screen solvents: Use high-throughput crystallography with 8–12 solvents (e.g., ethanol, acetone).
  • Analyze: Compare powder XRD patterns (e.g., 2θ = 10–30° for pyridinone frameworks) with single-crystal data.
    Divergence in melting points (e.g., 268–287°C for related compounds ) may indicate metastable forms.

Basic Question: What safety protocols are recommended for handling pyridinone derivatives?

Methodological Answer:
While this compound lacks explicit hazard data, analogs like 6-(Methylamino)pyridin-2(1H)-one require:

  • PPE: Nitrile gloves, lab coat, and goggles.
  • First Aid: For skin contact, wash with soap/water; if inhaled, move to fresh air and monitor for respiratory distress .
  • Storage: In airtight containers under nitrogen to prevent oxidation.

Advanced Question: How can receptor-binding assays elucidate the bioactivity of this compound?

Methodological Answer:
Pyridinones often target G-protein-coupled receptors (GPCRs) or kinases. To assess bioactivity:

  • Assay Design: Use HEK293 cells transfected with target receptors (e.g., serotonin 5-HT₂ₐ).
  • Dose-Response: Measure IC₅₀ values via fluorescence polarization (10 nM–100 μM range).
    Contradictions in receptor clustering (e.g., divergent agonist profiles in Drosophila vs. mammalian receptors ) necessitate species-specific models.

Basic Question: How to address contradictions in solubility data for pyridinone derivatives?

Methodological Answer:
Solubility discrepancies arise from pH-dependent ionization. For example:

  • Acidic conditions: Protonation of the amine group increases water solubility.
  • Neutral/basic conditions: Lactam ring remains nonpolar.
    Validate via shake-flask method at pH 1–14, using UV-Vis spectroscopy (λ = 260–280 nm) .

Advanced Question: What multi-omics approaches integrate pyridinone metabolism data?

Methodological Answer:

  • Metabolomics: LC-HRMS to identify phase I/II metabolites (e.g., glucuronidation at NH₂).
  • Proteomics: SILAC labeling to map protein targets in liver microsomes.
  • Transcriptomics: RNA-seq to assess CYP450 induction (e.g., CYP3A4/5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.